molecular formula C18H19N3O5 B2667992 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine CAS No. 2034231-75-7

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine

Cat. No.: B2667992
CAS No.: 2034231-75-7
M. Wt: 357.366
InChI Key: BNIVYESEYDNXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine is a complex organic compound with a unique structure that includes a benzodioxole moiety, a piperidine ring, and a methoxypyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the piperidine and methoxypyrazine groups.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents.

    Methoxypyrazine derivatives: Compounds with a methoxypyrazine group but different additional moieties.

Uniqueness

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-23-16-17(20-7-6-19-16)26-13-3-2-8-21(10-13)18(22)12-4-5-14-15(9-12)25-11-24-14/h4-7,9,13H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVYESEYDNXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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